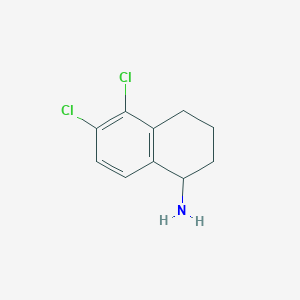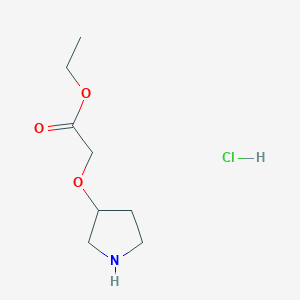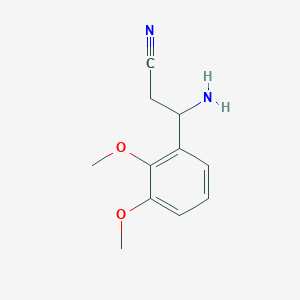
1,4-Benzenedipropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(1,4-Phenylene)bis(propan-1-amine) is an organic compound with the molecular formula C12H20N2 It consists of a phenylene group (a benzene ring) substituted with two propan-1-amine groups at the 1 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(1,4-Phenylene)bis(propan-1-amine) typically involves the reaction of 1,4-dibromobenzene with 3-aminopropylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of 3,3’-(1,4-Phenylene)bis(propan-1-amine) follows similar synthetic routes but may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming corresponding imines or nitriles.
Reduction: Reduction reactions can convert the amine groups to more reactive intermediates.
Substitution: The phenylene ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron or aluminum chloride.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3,3’-(1,4-Phenylene)bis(propan-1-amine) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,3’-(1,4-Phenylene)bis(propan-1-amine) depends on its application. In biochemical contexts, it may act as a ligand binding to specific proteins or enzymes, modulating their activity. The phenylene group provides a rigid scaffold, while the amine groups can participate in hydrogen bonding and electrostatic interactions, influencing molecular recognition and binding affinity.
Comparación Con Compuestos Similares
1,4-Bis(3-aminopropyl)piperazine: Similar in structure but contains a piperazine ring instead of a phenylene group.
1,4-Diaminobutane: Contains a butane backbone instead of a phenylene group.
3,3’-(1,4-Phenylene)bis(2-methylpropan-1-amine): Similar structure with an additional methyl group on the propan-1-amine moieties.
Uniqueness: 3,3’-(1,4-Phenylene)bis(propan-1-amine) is unique due to its phenylene backbone, which imparts rigidity and specific electronic properties. This structural feature distinguishes it from other similar compounds and influences its reactivity and applications.
Propiedades
Fórmula molecular |
C12H20N2 |
|---|---|
Peso molecular |
192.30 g/mol |
Nombre IUPAC |
3-[4-(3-aminopropyl)phenyl]propan-1-amine |
InChI |
InChI=1S/C12H20N2/c13-9-1-3-11-5-7-12(8-6-11)4-2-10-14/h5-8H,1-4,9-10,13-14H2 |
Clave InChI |
UCIIMVLFNCETFE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCCN)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Cyclopropylsulfonyl)-3,9-Diazaspiro[5.5]Undecane Hydrochloride](/img/structure/B13043250.png)


![4-(2,4-Dichloropyrimidin-5-YL)octahydro-2H-benzo[B][1,4]oxazine](/img/structure/B13043274.png)


![6-Bromo-2-phenylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B13043301.png)




![2-Chloro-4-phenoxy-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13043329.png)

